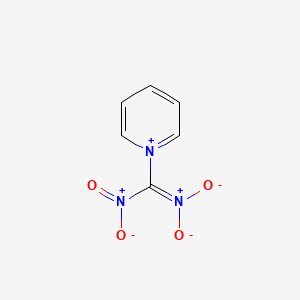
(Dinitromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dinitromethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a dinitromethyl group (-C(NO2)2) attached to the pyridine ring. This compound is of significant interest due to its energetic properties, making it a potential candidate for use in various applications, including explosives and propellants .
Métodos De Preparación
The synthesis of (dinitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridinecarboxaldoximes with dinitrogen tetroxide (N2O4), followed by conversion into dinitromethylide hydrazinium salts . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining safety and efficiency.
Análisis De Reacciones Químicas
(Dinitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethyl group into other functional groups.
Substitution: The dinitromethyl group can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine, potassium iodide, and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Dinitromethyl)pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of other energetic materials and as a precursor in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Due to its energetic properties, it is considered for use in explosives and propellants.
Mecanismo De Acción
The mechanism by which (dinitromethyl)pyridine exerts its effects involves the interaction of the dinitromethyl group with molecular targets. The compound’s energetic properties are attributed to the high energy content of the dinitromethyl group, which can release a significant amount of energy upon decomposition . The molecular pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
(Dinitromethyl)pyridine can be compared with other similar compounds, such as:
(Trinitromethyl)pyridine: This compound has an additional nitro group, making it more energetic but also more sensitive.
(Dinitromethyl)azines: These compounds contain azine rings and exhibit similar energetic properties. The uniqueness of this compound lies in its balance between energy content and stability, making it a promising candidate for various applications.
Propiedades
IUPAC Name |
[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABSTPGCLRIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)
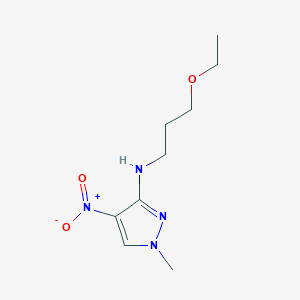
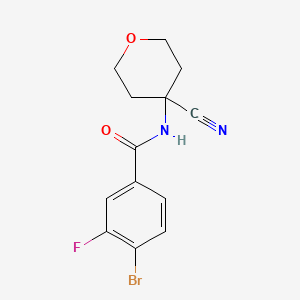
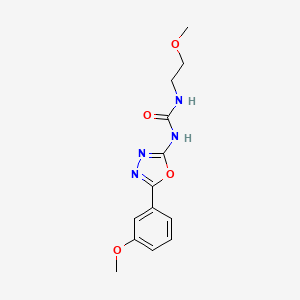
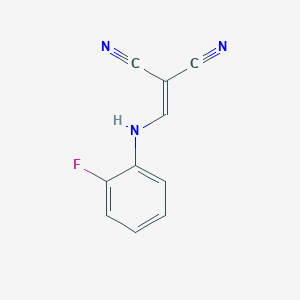
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(thiophen-2-yl)cyclopentyl]acetamide](/img/structure/B2909111.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2909112.png)
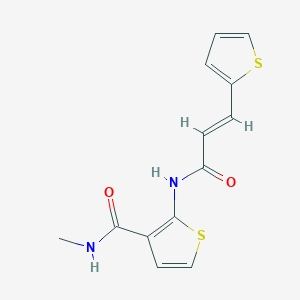
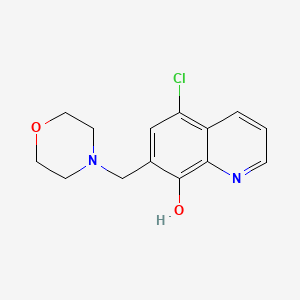
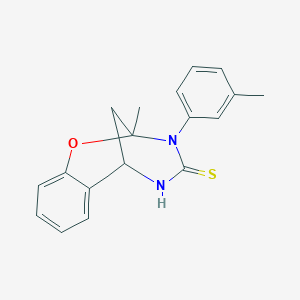
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)



